molecular formula C9H16N2O3 B2386138 Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate CAS No. 1493675-45-8

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate

Cat. No. B2386138
CAS RN: 1493675-45-8
M. Wt: 200.238
InChI Key: GKORODLLOVZZJH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate” is a chemical compound used extensively in scientific research. It has a CAS Number of 1493675-45-8 and a molecular weight of 200.24 .


Synthesis Analysis

A diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides .


Molecular Structure Analysis

The IUPAC name of this compound is methyl (dimethylcarbamoyl)-L-prolinate . The InChI code is 1S/C9H16N2O3/c1-10(2)9(13)11-6-4-5-7(11)8(12)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate” are not found, it’s worth noting that pinacol boronic esters, which are similar compounds, are highly valuable building blocks in organic synthesis .


Physical And Chemical Properties Analysis

“Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate” is a colorless to yellow liquid . The storage temperature is +4°C .

Scientific Research Applications

Safety and Hazards

The safety information for “Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate” can be found in its Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a derivative of proline, a natural amino acid . Proline and its derivatives are known to be excellent, efficient, and versatile organocatalysts for various asymmetric reactions . Therefore, the primary targets of this compound are likely to be the same biochemical reactions that proline and its derivatives catalyze.

Mode of Action

The compound interacts with its targets by acting as an organocatalyst. The pyrrolidine–NH in proline and its derivatives is crucial for the activation of aldehydes or ketones . This suggests that Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate may interact with its targets in a similar manner, activating them for subsequent chemical reactions.

Biochemical Pathways

The compound affects several biochemical pathways, including the aldol reaction, Mannich reaction, Michael reaction, Diels–Alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes . These reactions are crucial for various biological processes, including the synthesis of amino acids and other biomolecules.

Result of Action

The result of the compound’s action is the catalysis of various asymmetric reactions. This can lead to the production of a variety of chiral compounds, which are crucial in many biological processes. For example, the compound can catalyze the conversion of epoxy compounds into high-value chiral cyclic carbonates .

Action Environment

The action of Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be enhanced when it is encapsulated into a porous material, such as metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) . These materials provide a crystalline structure, rational designable and tunable framework that can enhance the compound’s stability and efficacy .

properties

IUPAC Name

methyl (2S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-10(2)9(13)11-6-4-5-7(11)8(12)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKORODLLOVZZJH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.